molecular formula C11H18O3 B6338719 Ethyl 4-oxo-2-nonenoate CAS No. 18812-29-8

Ethyl 4-oxo-2-nonenoate

Cat. No.: B6338719
CAS No.: 18812-29-8
M. Wt: 198.26 g/mol
InChI Key: QYODZBWNXBBERT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-nonenoate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . . This compound is characterized by the presence of a keto group at the fourth position and an ester group at the second position of the nonenoic acid chain.

Preparation Methods

Ethyl 4-oxo-2-nonenoate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions to form the desired product . The reaction typically requires a base such as sodium ethoxide and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-oxo-2-nonenoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-oxo-2-nonenoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-2-nonenoate involves its interaction with specific molecular targets. The keto group can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-oxo-2-nonenoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Similar in structure but lacks the nonenoic acid chain.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    4-Oxo-2-nonenoic acid: Similar but lacks the ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Introduction

Ethyl 4-oxo-2-nonenoate, a compound derived from lipid peroxidation, has garnered attention in scientific research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in health and disease, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a keto group and an ester functional group. This structure allows it to participate in various biochemical reactions, influencing cellular processes.

Property Description
Chemical Formula C₁₁H₁₄O₃
Molecular Weight 198.23 g/mol
Appearance Colorless liquid
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Reactive Electrophile Formation : It can form adducts with nucleophiles such as glutathione, which may influence oxidative stress responses.
  • Modification of Proteins : this compound can react with amino acids in proteins, leading to changes in their structure and function, which is crucial in the context of oxidative stress and degenerative diseases .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been demonstrated against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's potential anticancer properties have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, the compound can activate stress response pathways that lead to cell death in cancer cells while sparing normal cells .

Case Studies

  • Study on Lipid Peroxidation Products :
    • A study examined the effects of lipid peroxidation products on bovine heart mitochondria, revealing that this compound significantly alters mitochondrial function more than related compounds like 4-hydroxy-2-nonenal (HNE). It was found to increase mitochondrial membrane permeability and inhibit endogenous antioxidant systems, suggesting a role in oxidative damage .
  • Reactivity with Aminomethylphenols :
    • Another study highlighted the unique reactivity of this compound with 2-aminomethylphenols, showing that these compounds could scavenge reactive electrophiles generated during oxidative stress. This interaction suggests potential therapeutic applications for protecting cells from oxidative damage .

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Study Findings
Lipid Peroxidation Effects Alters mitochondrial function; increases membrane permeability; inhibits antioxidants.
Anticancer Mechanisms Induces apoptosis in cancer cells; modulates survival signaling pathways.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; potential for therapeutic use.

Properties

IUPAC Name

ethyl 4-oxonon-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYODZBWNXBBERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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